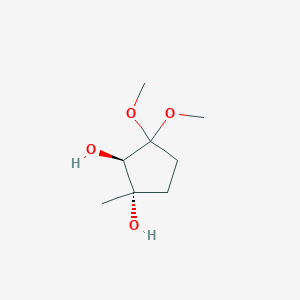
(1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol is a chiral compound with significant importance in organic chemistry. It is characterized by its two hydroxyl groups and two methoxy groups attached to a cyclopentane ring. The stereochemistry of this compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol typically involves the use of chiral catalysts and reagents to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a cyclopentane derivative, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as chromatography, ensures the production of the desired enantiomer with high enantiomeric excess.
化学反应分析
Types of Reactions
(1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols.
科学研究应用
(1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereoselective biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products.
作用机制
The mechanism by which (1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The stereochemistry plays a crucial role in determining the compound’s biological activity and selectivity.
相似化合物的比较
Similar Compounds
(1R,2S)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol: The enantiomer of the compound with opposite stereochemistry.
(1S,2R)-2-bromocyclopentanol: A similar compound with a bromine atom instead of methoxy groups.
(1S,2R)-2-hydroxycyclopentanone: A related compound with a ketone group.
Uniqueness
(1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol is unique due to its specific stereochemistry and the presence of both methoxy and hydroxyl groups. This combination of functional groups and chiral centers makes it a valuable compound in asymmetric synthesis and chiral catalysis.
属性
CAS 编号 |
918403-83-5 |
|---|---|
分子式 |
C8H16O4 |
分子量 |
176.21 g/mol |
IUPAC 名称 |
(1S,2R)-3,3-dimethoxy-1-methylcyclopentane-1,2-diol |
InChI |
InChI=1S/C8H16O4/c1-7(10)4-5-8(11-2,12-3)6(7)9/h6,9-10H,4-5H2,1-3H3/t6-,7+/m1/s1 |
InChI 键 |
JNPAQBQBKHQWMF-RQJHMYQMSA-N |
手性 SMILES |
C[C@@]1(CCC([C@@H]1O)(OC)OC)O |
规范 SMILES |
CC1(CCC(C1O)(OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)

![1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene](/img/structure/B14204703.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate](/img/structure/B14204710.png)

![5-Bromo-2-[(3-bromoanilino)methyl]phenol](/img/structure/B14204725.png)
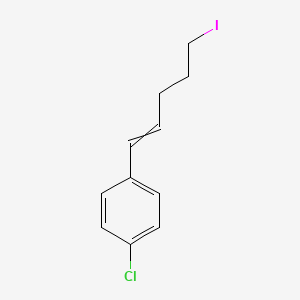
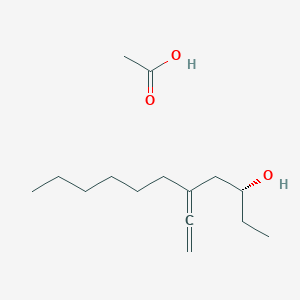

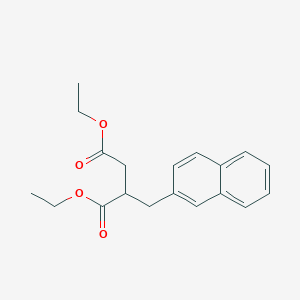
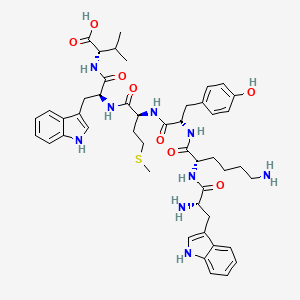
![2-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14204762.png)

![1-[2-(4-Methoxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14204767.png)
